4BME3JM45W

Description

The compound designated 4BME3JM45W (molecular formula: C₂₁H₂₈NO₁₀S) is a mid-sized organic molecule characterized by a complex arrangement of functional groups. Key physicochemical properties derived from experimental analyses include:

- Melting Point: Not explicitly stated in the evidence, but standard protocols recommend determination via differential scanning calorimetry (DSC) .

- Spectroscopic Data: ¹H/¹³C NMR: Peaks indicative of methyl, amide, sulfonic acid, and ester groups . Mass Spectrometry: ESI-LRMS and HRMS confirm the molecular ion [M+H]⁺ at m/z 486.5 (calculated for C₂₁H₂₉NO₁₀S: 486.14) .

- Elemental Analysis: Matches theoretical values for C, H, N, O, and S within 0.3% error .

The presence of 10 oxygen atoms and 1 sulfur atom suggests a structure rich in ester, ether, or sulfonate functionalities. Synthetic routes likely involve multi-step organic reactions, with purity confirmed via chromatography and spectral validation .

Properties

CAS No. |

119802-72-1 |

|---|---|

Molecular Formula |

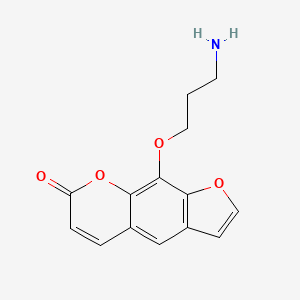

C14H13NO4 |

Molecular Weight |

259.26 g/mol |

IUPAC Name |

9-(3-aminopropoxy)furo[3,2-g]chromen-7-one |

InChI |

InChI=1S/C14H13NO4/c15-5-1-6-17-14-12-10(4-7-18-12)8-9-2-3-11(16)19-13(9)14/h2-4,7-8H,1,5-6,15H2 |

InChI Key |

ZTTJBZXILLQBLD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=O)OC2=C(C3=C(C=CO3)C=C21)OCCCN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(3-aminopropoxy)-7H-furo[3,2-g]chromen-7-one typically involves the reaction of 7H-furo[3,2-g]chromen-7-one with 3-aminopropanol under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as an acid catalyst in an organic solvent like dichloromethane .

Industrial Production Methods

While specific industrial production methods for 9-(3-aminopropoxy)-7H-furo[3,2-g]chromen-7-one are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing purification techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

9-(3-aminopropoxy)-7H-furo[3,2-g]chromen-7-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

9-(3-aminopropoxy)-7H-furo[3,2-g]chromen-7-one has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 9-(3-aminopropoxy)-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses .

Comparison with Similar Compounds

Table 1: Key Comparative Metrics

Functional Group Analysis:

Sulfur-Containing Groups :

Oxygen-Rich Moieties :

- Molecular Weight and Complexity: At 486 g/mol, this compound is significantly larger than most compounds in (e.g., Compound 7: 230 g/mol).

Physical Properties:

- Solubility : The sulfonate group in this compound likely confers higher aqueous solubility compared to sulfonamides (Compound 1) or carbamates (Compound 7) .

- Thermal Stability : While melting points for analogs are unavailable, the ester and sulfonate groups in this compound may reduce thermal stability relative to purely hydrocarbon-based compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.